Lipophilicity Modulation vs. Reduced Analog 2-Thiaspiro[3.5]nonane
2-Thiaspiro[3.5]nonan-7-one exhibits a computed LogP (XLogP3) of 0.9, approximately 1.7–2.0 log units lower than the fully reduced analog 2-Thiaspiro[3.5]nonane (LogP 2.68–2.9) [1]. This difference in lipophilicity translates to a quantifiable improvement in predicted aqueous solubility and a shift toward more favorable CNS drug-likeness metrics without sacrificing spirocyclic rigidity.
| Evidence Dimension | Lipophilicity (XLogP3) – Computed Partition Coefficient |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem computed) [1]; an alternative vendor-reported value (iLOGP) of 1.57 |
| Comparator Or Baseline | 2-Thiaspiro[3.5]nonane (CAS 185-11-5): XLogP3 = 2.68–2.9 |
| Quantified Difference | ΔLogP ≈ –1.7 to –2.0 (target minus comparator); the ketone reduces lipophilicity by roughly one order of magnitude in partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem) and independent vendor data |
Why This Matters
Lower LogP correlates with better aqueous solubility and reduced hERG binding risk, making 2-Thiaspiro[3.5]nonan-7-one a more suitable fragment for oral drug development than the greasy hydrocarbon analog.
- [1] PubChem CID 90037751. 2-Thiaspiro[3.5]nonan-7-one – Computed Properties. National Center for Biotechnology Information; 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/90037751 View Source
